5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
pyrazin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-10(9-4-11-1-2-12-9)13-5-8-3-7(13)6-15-8/h1-2,4,7-8H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGWORSMHMLODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and other steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure that includes a thia and azabicyclo framework, which contributes to its unique chemical properties. The presence of the pyrazine carbonyl group enhances its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Potential
- Neuropharmacology
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities:
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| 5-Fluoro derivative | Fluorination and cyclization | Enhanced antibacterial activity |
| 5-Amino derivative | Amination reactions | Increased anticancer efficacy |
| Carbonyl-modified derivative | Carbonylation techniques | Neuroprotective effects |
Case Studies
- Case Study on Antibacterial Activity
- Case Study on Anticancer Effects
- Neuropharmacological Research
Mechanism of Action
The mechanism of action of 5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Bicyclo[2.2.1]heptane Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations :
- Thia vs. Oxa Substitution : Replacement of sulfur (thia) with oxygen (oxa) alters electronic properties and metabolic stability. For example, 2-oxa derivatives (e.g., ) show reduced synthetic feasibility compared to thia analogs .
PET Radioligands for Nicotinic Acetylcholine Receptors (nAChRs)
Bicyclo[2.2.1]heptane derivatives with azabicyclic cores are critical in positron emission tomography (PET) ligand development. For instance:
- 7-Azabicyclo[2.2.1]heptane Derivatives : Radiolabeled compounds like (−)-7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane exhibit high selectivity for extrathalamic nAChRs (Ki = 29 pM) .
Biological Activity
5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound containing both nitrogen and sulfur heteroatoms, which contributes to its unique chemical properties and potential biological activities. This compound is part of the broader class of 2-aza-bicyclo[2.2.1]heptanes, characterized by their bicyclic structure that includes a nitrogen atom within one of the rings. The addition of the pyrazine-2-carbonyl moiety enhances its reactivity and biological profile.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a bicyclic framework with a carbonyl group and a pyrazine ring, which are crucial for its biological interactions.
Biological Activity
Research into the biological activity of this compound has highlighted its potential as a pharmaceutical agent, particularly in relation to:
- Orexin Receptor Antagonism : Compounds structurally related to this compound have shown promise as orexin receptor antagonists, which could be beneficial in treating sleep disorders and other conditions related to orexin signaling .
- Enzyme Inhibition : Derivatives of this compound have been studied for their inhibitory effects on enzymes such as cathepsin C, which is involved in immune response and inflammation . This suggests that the compound could play a role in modulating immune responses.
Antimalarial Activity
A study focused on similar bicyclic compounds demonstrated significant antimalarial activity against Plasmodium falciparum. For instance, exo-2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes exhibited varying degrees of activity against chloroquine-sensitive and resistant strains, with some compounds showing IC50 values as low as 810 nM against sensitive strains . This indicates that structural modifications in the bicyclic framework can lead to enhanced biological efficacy.
Binding Affinity Studies
Binding studies using techniques like surface plasmon resonance have been proposed to evaluate how this compound interacts with biological targets such as receptors or enzymes . Understanding these interactions is essential for elucidating the compound's mechanism of action and therapeutic potential.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with sulfur and nitrogen | Potential orexin receptor antagonist |
| exo-2-Aminomethyl derivatives | Variations in substituents on the bicyclic ring | Antimalarial activity against P. falciparum |
| 3-Carboxylic acid derivatives | Additional carboxylic acid functionality | Inhibitors of cathepsin C |
Q & A
Q. What synthetic strategies are effective for constructing the bicyclic framework of 5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane?
The synthesis typically involves cyclization reactions to form the bicyclo[2.2.1]heptane core, followed by functionalization of the pyrazine moiety. Key steps include:
- Cyclization : Using sulfur- and nitrogen-containing precursors to assemble the bicyclic system via intramolecular nucleophilic substitution or ring-closing metathesis .
- Carbonylation : Introducing the pyrazine-2-carbonyl group through Friedel-Crafts acylation or palladium-mediated coupling reactions .
- Optimization : Adjusting reaction conditions (e.g., solvent polarity, temperature) to improve yields, as noted in analogous bicyclic compounds .
Q. How can researchers ensure structural fidelity and purity during synthesis?
Analytical techniques such as ¹H/¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example:
- NMR : Detects proton environments (e.g., bicyclic bridgehead protons at δ 4.5–5.5 ppm) and carbonyl signals (δ 160–170 ppm) .
- MS : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Chromatography : Use reversed-phase HPLC to isolate impurities, ensuring ≥95% purity for biological assays .
Advanced Research Questions
Q. What computational methods aid in predicting the bioactivity of this compound?
Molecular docking and molecular dynamics simulations can model interactions with biological targets (e.g., nicotinic receptors or enzymes):
- Docking : Predict binding affinity using software like AutoDock Vina, focusing on the pyrazine carbonyl’s hydrogen-bonding potential .
- QSAR Studies : Correlate substituent effects (e.g., pyrazine vs. pyridine analogs) with activity trends observed in vitro .
- Conformational Analysis : Density functional theory (DFT) calculations assess the bicyclic core’s rigidity and its impact on target selectivity .
Q. How can contradictory data on receptor selectivity be resolved?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or structural isomerism. Mitigation strategies include:
- Isomer-Specific Synthesis : Enantiomeric separation via chiral HPLC to test individual stereoisomers .
- Functional Assays : Compare cAMP inhibition (GPCR targets) vs. ion flux assays (receptor agonism/antagonism) to clarify mechanisms .
- Crystallography : Co-crystallize the compound with its target (e.g., receptor proteins) to resolve binding modes .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Prodrug Design : Mask the carbonyl group with tert-butyl esters to enhance membrane permeability, as seen in related bicyclic systems .
- Metabolite Identification : Use LC-MS/MS to track degradation products in liver microsomes, guiding structural modifications (e.g., fluorination to block oxidative metabolism) .
Methodological Considerations
Q. How should researchers design experiments to assess enzyme inhibition?
- Kinetic Assays : Measure IC50 values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Selectivity Panels : Test against related enzymes (e.g., kinases vs. phosphatases) to identify off-target effects .
- Crystallographic Validation : Resolve enzyme-inhibitor complexes to guide structure-based optimization .
Q. What are best practices for handling the compound’s sensitivity to oxidation?
- Storage : Keep under inert gas (N2/Ar) at -20°C in amber vials to prevent light-induced degradation .
- Reaction Conditions : Use antioxidants (e.g., BHT) during synthesis and purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
